molecular formula C13H8ClFO3 B6404073 3-(3-Chloro-5-fluorophenyl)-5-hydroxybenzoic acid CAS No. 1262010-14-9

3-(3-Chloro-5-fluorophenyl)-5-hydroxybenzoic acid

Cat. No.: B6404073
CAS No.: 1262010-14-9
M. Wt: 266.65 g/mol
InChI Key: IMCCVKAVTKDFER-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-5-hydroxybenzoic acid is an organic compound that features both chloro and fluoro substituents on a phenyl ring, as well as a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-5-hydroxybenzoic acid typically involves multi-step organic reactions. One common route starts with the halogenation of a suitable phenyl precursor to introduce the chloro and fluoro substituents. This is followed by a series of reactions to introduce the hydroxybenzoic acid group. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis. Key considerations include the availability of raw materials, the scalability of the reaction steps, and the management of by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-5-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The hydroxy group can be oxidized to a carbonyl group, or reduced to a corresponding alcohol.

    Esterification and Amidation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Esterification and Amidation: Catalysts like sulfuric acid or dicyclohexylcarbodiimide (DCC) in the presence of alcohols or amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can produce carbonyl compounds or alcohols.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

    Biological Studies: Researchers use this compound to study its interactions with biological molecules and its potential effects on cellular processes.

Mechanism of Action

The mechanism by which 3-(3-Chloro-5-fluorophenyl)-5-hydroxybenzoic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The presence of chloro and fluoro substituents can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chloro-5-fluorophenyl)benzoic acid: Lacks the hydroxy group, which may affect its reactivity and applications.

    3-(3-Chloro-5-fluorophenyl)-4-hydroxybenzoic acid: Similar structure but with the hydroxy group in a different position, potentially altering its chemical properties and biological activity.

Uniqueness

3-(3-Chloro-5-fluorophenyl)-5-hydroxybenzoic acid is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClFO3/c14-10-2-8(3-11(15)6-10)7-1-9(13(17)18)5-12(16)4-7/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCCVKAVTKDFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20690503
Record name 3'-Chloro-5'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-14-9
Record name 3'-Chloro-5'-fluoro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20690503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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